2-Amino-4,6-dimethylnicotinonitrile
Overview
Description
“2-Amino-4,6-dimethylnicotinonitrile” (ADMN) is a synthetic compound with the molecular formula C8H9N3 . It belongs to the family of 2-aminonicotinonitriles and has two methyl groups attached to the aromatic ring. It is not found naturally in the environment.
Synthesis Analysis
ADMN can be synthesized through several methods, such as the Skraup reaction, cyclization of nicotinic acid derivatives, and palladium-catalyzed amination of 2,4-lutidine . These methods have been optimized to produce ADMN in high yields and purity . The synthesized product can be characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of ADMN is C8H9N3 . It has an average mass of 147.177 Da and a monoisotopic mass of 147.079651 Da .
Chemical Reactions Analysis
ADMN can be analyzed using a range of analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectroscopic methods such as UV-Vis spectroscopy. These methods have been widely used to determine the purity, concentration, and other physical and chemical characteristics of ADMN.
Physical And Chemical Properties Analysis
ADMN is a yellowish-brown powder that is sparingly soluble in water and highly soluble in organic solvents such as ethanol, methanol, and acetonitrile. It has a melting point of around 77°C and a boiling point of around 219°C.
Scientific Research Applications
Corrosion Inhibition
- Carbon Steel Protection in Acidic Environments: 2-Amino-4,6-dimethylnicotinonitrile derivatives, like 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile, have been studied as effective corrosion inhibitors for carbon steel in acidic environments. These compounds adhere to the surface of the steel, forming a protective layer that reduces corrosion. The study also utilized quantum chemical calculations to understand the inhibition mechanism (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).
Alzheimer's Disease Research
- Imaging of Neurofibrillary Tangles and Beta-Amyloid Plaques: Derivatives of 2-Amino-4,6-dimethylnicotinonitrile, such as [18F]FDDNP, have been used in positron emission tomography (PET) imaging to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This approach aids in the diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Drug Discovery
- Identification of SIRT1 Inhibitors: The 2-amino nicotinonitrile framework has been explored for identifying potential inhibitors of SIRT1, an enzyme implicated in aging and metabolic regulation. Some synthesized 2-amino-4,6-disubstituted nicotinonitrile derivatives showed significant inhibitory activity against SIRT1, outperforming known inhibitors (Challa, Katari, Nallanchakravarthula, Nayakanti, Kapavarapu, & Pal, 2021).
Immune Response Modulation
- Inhibition of Nitric Oxide Production: Studies on 2-amino-4,6-dichloropyrimidines, derivatives of 2-amino-4,6-dimethylnicotinonitrile, have shown that they can inhibit nitric oxide production in immune-activated cells without affecting cell viability. This indicates potential applications in controlling inflammatory responses (Jansa et al., 2014).
Antimicrobial Research
- Development of Antimicrobial Agents: Certain derivatives of 2-amino-4,6-dimethylnicotinonitrile have been synthesized and shown to possess antibacterial and antifungal activities. These compounds present a novel approach in the development of antimicrobial agents (Behalo, 2008).
Material Science
- Application in Fluorescent Probes: Amino group variations of 2-amino-4,6-dimethylnicotinonitrile derivatives have been utilized to develop fluorescent probes for detecting nitro compounds in water, demonstrating the influence of amino groups on the selectivity and sensitivity of these probes (Das & Mandal, 2018).
Safety And Hazards
ADMN is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
2-amino-4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJFVYFSZCMYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282311 | |
Record name | 2-amino-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>22.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24812220 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-4,6-dimethylnicotinonitrile | |
CAS RN |
5468-34-8 | |
Record name | 2-Amino-4,6-dimethyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5468-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 25393 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5468-34-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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